3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester
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Overview
Description
3,7-Diaza-bicyclo[420]octane-7-carboxylic acid benzyl ester is a complex organic compound known for its unique bicyclic structure
Preparation Methods
The synthesis of 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact mechanism may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester can be compared with other similar compounds, such as cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester. These compounds share similar bicyclic structures but differ in their functional groups, which can lead to differences in their chemical properties and applications .
Properties
IUPAC Name |
benzyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSIZLVUEGJKBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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